Cas no 29512-95-6 (5-Bromohexanoic Acid)
5-Bromohexanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Hexanoic acid, 5-bromo-
- 5-Bromohexanoic acid
- 5-Bromohexanoic Acid
-
- Inchi: 1S/C6H11BrO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)
- InChI Key: XCUYAMBYVMRCSR-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCC(Br)C
Computed Properties
- Exact Mass: 193.99424g/mol
- Monoisotopic Mass: 193.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 37.3Ų
5-Bromohexanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B906565-100mg |
5-Bromohexanoic Acid |
29512-95-6 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B906565-500mg |
5-Bromohexanoic Acid |
29512-95-6 | 500mg |
$ 800.00 | 2023-09-08 | ||
| TRC | B906565-1g |
5-Bromohexanoic Acid |
29512-95-6 | 1g |
$ 1240.00 | 2022-06-06 | ||
| TRC | B906565-1000mg |
5-Bromohexanoic Acid |
29512-95-6 | 1g |
$ 1499.00 | 2023-04-18 |
5-Bromohexanoic Acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-Bromohexanoic Acid
Introduction to 5-Bromohexanoic Acid (CAS No. 29512-95-6)
5-Bromohexanoic Acid, with the chemical formula C₆H₁₁BrO₂ and CAS number 29512-95-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This α-brominated carboxylic acid derivative has garnered attention due to its versatile applications in synthetic chemistry, drug development, and material science. The presence of both a bromine substituent and a carboxylic acid functional group makes it a valuable intermediate for constructing more complex molecules.
The synthesis of 5-Bromohexanoic Acid typically involves the bromination of hexanoic acid or through the Grignard reaction followed by oxidation. Its structural features allow for further functionalization, making it a building block in the preparation of esters, amides, and other derivatives that are pivotal in medicinal chemistry. The compound’s reactivity at both the bromine and carboxyl positions enables chemists to design novel molecular architectures with tailored properties.
In recent years, 5-Bromohexanoic Acid has been explored in the development of bioactive molecules. One notable area of research involves its use in synthesizing antimicrobial agents. The bromine atom’s ability to participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, has facilitated the creation of conjugated polymers with potential applications in organic electronics. Additionally, its incorporation into peptidomimetics has shown promise in modulating biological pathways by acting as a scaffold for drug-like molecules.
Recent studies have highlighted the role of 5-Bromohexanoic Acid in the synthesis of chiral compounds, which are essential for developing enantiomerically pure pharmaceuticals. Researchers have leveraged its structural framework to create derivatives that exhibit specific stereochemical properties, improving the efficacy and selectivity of drug candidates. The compound’s compatibility with asymmetric synthesis techniques has opened new avenues for producing complex molecules with high enantiomeric purity.
The pharmaceutical industry has also shown interest in 5-Bromohexanoic Acid due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its incorporation into drug candidates has been linked to enhanced pharmacokinetic profiles, including improved solubility and bioavailability. Furthermore, its use in designing protease inhibitors has been investigated, with some derivatives demonstrating significant activity against target enzymes relevant to diseases such as cancer and inflammation.
Material scientists have equally recognized the utility of 5-Bromohexanoic Acid in polymer chemistry. Its incorporation into polymeric matrices enhances thermal stability and mechanical strength, making it valuable for high-performance materials. The bromine moiety also allows for post-polymerization modifications, enabling the creation of functionalized polymers with specific applications in coatings, adhesives, and specialty plastics.
The environmental impact of using 5-Bromohexanoic Acid has been a subject of ongoing research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These innovations align with the broader goal of sustainable chemistry, ensuring that valuable intermediates like 29512-95-6 can be produced responsibly without compromising efficiency or yield.
Future directions in the study of 5-Bromohexanoic Acid include exploring its role in nanotechnology and biomedicine. Researchers are investigating its potential as a cross-linking agent for hydrogels used in tissue engineering, where its ability to form stable covalent bonds could enhance scaffold integrity. Additionally, its incorporation into drug delivery systems has shown promise in improving targeted therapy and reducing off-target effects.
In conclusion, 5-Bromohexanoic Acid (CAS No. 29512-95-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists, pharmaceutical researchers, and material scientists alike. As research continues to uncover new uses and innovative applications for this compound, its importance is expected to grow further, driving advancements in medicine, materials science, and beyond.
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